N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide
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Description
The compound “N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide” is a chemical compound with the molecular formula C19H22FNO2S. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C19H22FNO2S. It contains a fluorobenzyl group attached to a sulfanyl group, which is further connected to a 2-methylpropyl group. The molecule also contains a methoxybenzenecarboxamide group .Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Applications
Research highlights the potential of compounds similar to N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide in inhibiting carbonic anhydrase (CA) IX, a tumor-associated isozyme. This inhibition suggests these compounds could serve as antitumor agents. A study detailed the inhibition of CA IX by halogenated sulfonamides, indicating the significant role these compounds play in targeting transmembrane tumor-associated isozymes, leading to potent inhibitors with implications for antitumor therapy (Ilies et al., 2003).
Novel Electrochemical Materials
Another area of application involves the synthesis of novel peripherally octa-substituted metallophthalocyanines, which have been characterized for their electrochemical and spectroelectrochemical properties. These compounds exhibit promising behaviors for applications in materials science, specifically in the development of electrochromic materials (Kantekin et al., 2015).
Enantioselective Synthesis and Organic Chemistry
The enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the utility of similar compounds in organic synthesis, providing pathways for the development of chiral compounds with potential pharmacological activities (Calvez et al., 1998).
Insecticidal Activity
Flubendiamide is a novel class of insecticide derived from a similar structural framework, exhibiting extremely strong activity against lepidopterous pests. The uniqueness of its structure, which includes various novel substituents, contributes to its potent insecticidal activity and safety for non-target organisms, indicating the potential of such compounds in agricultural applications (Tohnishi et al., 2005).
Bioactive Schiff Base Compounds
Research into Schiff base compounds including derivatives of this compound has shown potential bioactive properties, including antibacterial, antifungal, and antioxidant activities. These compounds demonstrate significant biological activities, which could be harnessed for therapeutic applications (Sirajuddin et al., 2013).
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-19(2,24-12-14-7-9-16(20)10-8-14)13-21-18(22)15-5-4-6-17(11-15)23-3/h4-11H,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILYJNQYVXWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)OC)SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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